7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-
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Overview
Description
4-(Cyclohexylamino)-2-methyl-7H-dibenz[f,ij]isoquinolin-7-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a cyclohexylamino group and a methyl group attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-2-methyl-7H-dibenz[f,ij]isoquinolin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach uses a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-2-methyl-7H-dibenz[f,ij]isoquinolin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring positions, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated isoquinoline derivatives.
Scientific Research Applications
4-(Cyclohexylamino)-2-methyl-7H-dibenz[f,ij]isoquinolin-7-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-2-methyl-7H-dibenz[f,ij]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
7-Isoquinolinol: A hydroxylated derivative of isoquinoline with potential biological activities.
3,4-Dihydroisoquinolones: Compounds with similar core structures but different substituents, used in medicinal chemistry.
Uniqueness
4-(Cyclohexylamino)-2-methyl-7H-dibenz[f,ij]isoquinolin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in various research fields .
Properties
CAS No. |
3008-87-5 |
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Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
12-(cyclohexylamino)-15-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C23H22N2O/c1-14-13-19-16-9-5-6-10-17(16)23(26)18-11-12-20(22(24-14)21(18)19)25-15-7-3-2-4-8-15/h5-6,9-13,15,25H,2-4,7-8H2,1H3 |
InChI Key |
SUVPVSBKLBGBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)NC5CCCCC5 |
Origin of Product |
United States |
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